molecular formula C30H33N3O3S2 B11967236 (5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11967236
M. Wt: 547.7 g/mol
InChI Key: MJGOTBWTTOIORC-PKAZHMFMSA-N
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Description

The compound (5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the introduction of the isopentyloxy and methylphenyl groups, and the construction of the thiazolidinone ring. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

(5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities, which can be explored in preclinical and clinical studies.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets and pathways within cells. The compound may bind to specific enzymes or receptors, modulating their activity and triggering downstream effects. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiazolidinone derivatives, such as:

  • (5Z)-5-({3-[4-(Methoxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-({3-[4-(Ethoxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-({3-[4-(Isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications and a subject of ongoing research.

Properties

Molecular Formula

C30H33N3O3S2

Molecular Weight

547.7 g/mol

IUPAC Name

(5Z)-5-[[3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C30H33N3O3S2/c1-20(2)13-15-36-26-12-11-22(16-21(26)3)28-23(18-33(31-28)24-8-5-4-6-9-24)17-27-29(34)32(30(37)38-27)19-25-10-7-14-35-25/h4-6,8-9,11-12,16-18,20,25H,7,10,13-15,19H2,1-3H3/b27-17-

InChI Key

MJGOTBWTTOIORC-PKAZHMFMSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5)OCCC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5)OCCC(C)C

Origin of Product

United States

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